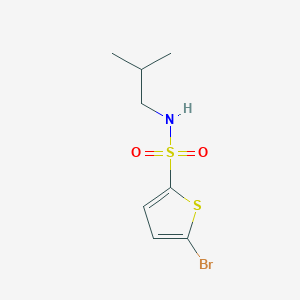![molecular formula C18H20N2O2 B297107 N-[4-(acetylamino)phenyl]-2-phenylbutanamide](/img/structure/B297107.png)
N-[4-(acetylamino)phenyl]-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-2-phenylbutanamide is a chemical compound that has garnered interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. This compound is structurally characterized by an acetamidophenyl group attached to a phenylbutanamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-phenylbutanamide typically involves the reaction of 4-acetamidophenol with 2-phenylbutanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(acetylamino)phenyl]-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)phenyl]-2-phenylbutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: It is explored for its potential use in drug formulations and as a lead compound for developing new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[4-(acetylamino)phenyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes, such as cyclooxygenases, which play a role in inflammation and pain. Additionally, the compound may interact with serotonergic and cannabinoid systems, contributing to its analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-aminophenyl)acetamide: Studied for its potential anti-inflammatory effects.
N-(4-acetamidophenyl)-4-oxobut-2-enoic acid: Known for its antioxidant activity.
Uniqueness
N-[4-(acetylamino)phenyl]-2-phenylbutanamide is unique due to its specific structural features that confer distinct biological activities and chemical reactivity. Its combination of an acetamidophenyl group with a phenylbutanamide backbone allows for diverse applications and interactions with various molecular targets .
Eigenschaften
Molekularformel |
C18H20N2O2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
N-(4-acetamidophenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C18H20N2O2/c1-3-17(14-7-5-4-6-8-14)18(22)20-16-11-9-15(10-12-16)19-13(2)21/h4-12,17H,3H2,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
FDACPLQGYOKETO-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297024.png)
![2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297026.png)


![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide](/img/structure/B297033.png)
![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-(2-isopropylphenyl)acetamide](/img/structure/B297034.png)
![2-({[2,4-dichloro(phenylsulfonyl)anilino]acetyl}amino)-N-isobutylbenzamide](/img/structure/B297037.png)
![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B297039.png)
![N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B297040.png)
![N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B297041.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B297042.png)
![1-{N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide](/img/structure/B297046.png)
amino]acetamide](/img/structure/B297047.png)
amino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297048.png)
